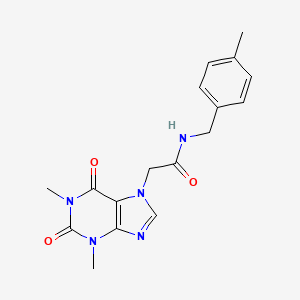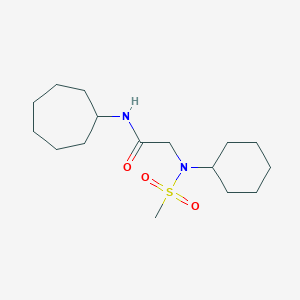
N-2-biphenylyl-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-3-oxobutanamide, also known as BPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. BPBA is a synthetic molecule that has been found to exhibit inhibitory effects on enzymes involved in various biological pathways. In
Wirkmechanismus
N-2-biphenylyl-3-oxobutanamide exerts its inhibitory effects on enzymes by binding to their active sites. It has been shown to form covalent bonds with cysteine residues in the active site of proteases, leading to irreversible inhibition. In the case of kinases and phosphatases, N-2-biphenylyl-3-oxobutanamide binds to the ATP-binding site, preventing the enzyme from accessing ATP and inhibiting its activity.
Biochemical and Physiological Effects
N-2-biphenylyl-3-oxobutanamide has been found to have a range of biochemical and physiological effects. Inhibition of proteases by N-2-biphenylyl-3-oxobutanamide has been shown to reduce cancer cell migration and invasion, as well as to induce apoptosis. Inhibition of kinases has been found to affect cell proliferation and differentiation, and to have potential applications in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-biphenylyl-3-oxobutanamide has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily produced in large quantities. It is also stable and has a long shelf-life, which makes it a valuable tool for long-term experiments. However, N-2-biphenylyl-3-oxobutanamide has some limitations as well. It is a relatively new compound, and its effects on different enzymes and pathways are still being studied. Additionally, its irreversible inhibition of proteases can make it difficult to study the role of these enzymes in biological pathways.
Zukünftige Richtungen
There are several potential future directions for research involving N-2-biphenylyl-3-oxobutanamide. One area of interest is the development of N-2-biphenylyl-3-oxobutanamide-based inhibitors for specific enzymes, which could have applications in the treatment of diseases such as cancer. Another potential direction is the study of N-2-biphenylyl-3-oxobutanamide's effects on other biological pathways, such as those involved in inflammation and immune response. Additionally, the development of new synthetic compounds based on the structure of N-2-biphenylyl-3-oxobutanamide could lead to the discovery of new inhibitors with even greater specificity and potency.
Synthesemethoden
N-2-biphenylyl-3-oxobutanamide is synthesized through a multi-step process that involves the reaction of 2-bromobiphenyl with ethyl acetoacetate, followed by the addition of sodium ethoxide and then acidification with hydrochloric acid. The resulting product is then purified through recrystallization to obtain N-2-biphenylyl-3-oxobutanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-3-oxobutanamide has been found to exhibit inhibitory effects on various enzymes, including proteases, kinases, and phosphatases. This makes it a valuable tool for studying the role of these enzymes in biological pathways. N-2-biphenylyl-3-oxobutanamide has been used in research to investigate the function of proteases in cancer cell migration and invasion, as well as the role of kinases in signaling pathways involved in cell proliferation and differentiation.
Eigenschaften
IUPAC Name |
3-oxo-N-(2-phenylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(18)11-16(19)17-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCNAPAOKUSZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(2-phenyl-phenyl)-butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)

![4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777138.png)

![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)
![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)

![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
